tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate
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Overview
Description
“tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate” is a chemical compound with the CAS Number: 2101946-12-5. It has a molecular weight of 228.33 . The compound is used in various areas of research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H24N2O2 . The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate derivatives and studying their structural characteristics. For instance, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions, showcasing the compound's moderate anthelmintic activity and poor antibacterial activity. These efforts are pivotal in the development of new chemical entities with potential pharmaceutical applications (C. Sanjeevarayappa et al., 2015).
Polymer Science
In polymer science, the tert-butyl carbamate moiety has been utilized in the development of cascade biodegradable polymers. These polymers are designed to depolymerize via a sequence of intramolecular reactions, initiated by the removal of a protective end-cap. This innovative approach offers precise control over the polymer degradation process, presenting new opportunities for the creation of medical devices, drug delivery systems, and tissue engineering scaffolds with tailor-made biodegradation properties (M. Dewit & E. Gillies, 2009).
Medicinal Chemistry
In medicinal chemistry, the this compound framework has been explored for its potential in drug synthesis. The compound has served as a key intermediate in the synthesis of diverse biologically active molecules, such as factor Xa inhibitors, highlighting its role in the development of new therapeutic agents. The stereoselective synthesis of this carbamate derivative underscores the compound's significance in constructing complex molecular architectures required for specific biological activities (Xin Wang et al., 2017).
Environmental Science
Additionally, this compound derivatives have been assessed for environmental applications. For example, methods have been developed for the determination of carbamate, phenylurea, and phenoxy acid herbicide residues in water samples, demonstrating the compound's relevance in environmental monitoring and safety assessments (E. Crespo-Corral et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(3R)-5,5-dimethylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKKUYVZIMQK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CNC1)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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